Robtein

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

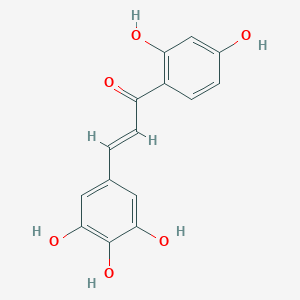

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAXFZHJXUCLDR-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415779 | |

| Record name | Robtein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2679-65-4 | |

| Record name | Robtein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of the ROBO Signaling Pathway

An in-depth analysis of the query for "Robtein" did not yield information on a specific registered drug or protein with this name. It is possible that "this compound" may be a newly developed compound, a proprietary name not yet in the public domain, or a potential typographical error in the query.

To provide an accurate and detailed technical guide on the mechanism of action as requested, clarification of the precise name of the molecule of interest is essential.

For illustrative purposes, this guide will proceed by outlining the established mechanism of action for a well-characterized class of proteins that bear a similar-sounding name: the Roundabout (ROBO) family of transmembrane receptors . ROBO proteins are critical regulators of axon guidance and cell migration.

The Roundabout (ROBO) receptors are integral membrane proteins that play a crucial role in cell-cell communication, particularly in guiding the growth of axons during the development of the nervous system. The primary function of ROBO receptors is to mediate repulsive signals, ensuring that neurons project their axons to the correct targets and do not cross inappropriate territories.

Ligand Binding and Receptor Activation

The most well-understood ligands for the ROBO receptors are the Slit proteins (SLIT1, SLIT2, SLIT3). These secreted glycoproteins bind to the extracellular domains of ROBO1 and ROBO2. The ROBO4 receptor, primarily involved in angiogenesis, also interacts with SLIT3. Another ligand, NELL2, has been identified for the ROBO3 receptor.

Binding of a Slit ligand to a ROBO receptor induces a conformational change in the receptor, initiating a downstream intracellular signaling cascade.

Intracellular Signaling Cascade

The cytoplasmic domains of ROBO receptors are not catalytically active themselves but serve as scaffolds for the recruitment and activation of various signaling molecules. These domains contain conserved cytoplasmic sequence motifs (CC0-CC3) that are crucial for their signaling function.

The downstream signaling of ROBO receptors is complex and can be broadly categorized into pathways that control cytoskeletal dynamics. A key pathway involves the regulation of the actin cytoskeleton, which is essential for the movement and steering of the neuronal growth cone.

One of the principal mechanisms of ROBO-mediated repulsion involves the regulation of Rho family GTPases, particularly Rac1. Activation of ROBO signaling leads to the inhibition of Rac1 activity. This is often mediated through the recruitment of GTPase-activating proteins (GAPs) such as Slit-Robo GAP (srGAP).

Another significant downstream effector is the Abelson kinase (Abl). ROBO activation can lead to the recruitment and activation of Abl, which in turn phosphorylates a cascade of substrates, including Enabled (Ena). The phosphorylation state of Ena influences its activity in regulating actin filament elongation and branching, thereby affecting growth cone motility.

Signaling Pathway Diagram:

A Technical Guide to the Discovery, Origin, and Biological Activities of Robinetin

Note to the reader: The compound "Robtein" specified in the query could not be found in scientific literature and chemical databases. It is highly probable that this is a misspelling of Robinetin , a well-documented flavonoid. This document will provide a comprehensive technical guide on Robinetin.

Introduction to Robinetin

Robinetin (3,3',4',5',7-Pentahydroxyflavone) is a naturally occurring flavonol, a class of polyphenolic compounds widely distributed in the plant kingdom.[1][2][3] Its chemical structure consists of a flavonoid skeleton with hydroxyl groups at the 3, 5, 7, 3', and 4' positions.[1] The name "Robinetin" is derived from the genus Robinia, as it is a key chemical constituent of the black locust tree, Robinia pseudoacacia.[4] First documented in scientific literature in 1933, Robinetin has since garnered significant interest for its broad spectrum of biological activities and potential therapeutic applications.[1] It plays a role in plant physiology by contributing to oxidative stress defense and acting as a growth regulator.[4]

Natural Occurrence and Origin

Robinetin is predominantly found in plants belonging to the Fabaceae (legume) family.[1][2][3] It is also present in species from other families, including Boraginaceae, Asteraceae, and Moringaceae.[1]

Key botanical sources of Robinetin include:

-

Robinia pseudoacacia (Black Locust): Found in the wood and bark, where it contributes to the tree's high resistance against pathogens like fungi and insects.[1][4]

-

Millettia stuhlmannii : Isolated from the heartwood of this African tree.[4]

-

Intsia bijuga (Borneo Teak): Present in this species.[5]

-

Burkea africana : Another documented source of the compound.[5]

The traditional medicinal uses of these plants, such as for treating infections, inflammation, and metabolic disorders, are often attributed in part to their Robinetin content.[1][2][3]

Physicochemical and Spectroscopic Data

The identification and quantification of Robinetin rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for its analysis.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₇ | [4] |

| Molar Mass | 302.23 g/mol | [5] |

| CAS Number | 490-31-3 | [4][5] |

| Synonyms | Norkanugin, 5-Hydroxyfisetin, 5-Deoxymyricetin | [1][4][5] |

Table 1: Physicochemical Properties of Robinetin.

| Analytical Method | Parameters and Results | Reference |

| HPLC-UV | λmax: 254 and 364 nm | [1] |

| HPLC-MS/MS | m/z [M-H]⁻: 301, 273, 245, 229, 135, 91 | [1] |

Table 2: Spectroscopic Data for Robinetin Identification.

Experimental Protocols

Extraction of Robinetin from Plant Material

Several conventional methods are employed for extracting Robinetin from plant sources like the wood of Robinia pseudoacacia.[1]

-

Objective: To extract Robinetin and related flavonols from dried, powdered plant material.

-

Methods:

-

Soxhlet Extraction: This continuous extraction method is highly efficient for obtaining Robinetin.[1] The plant material is placed in a thimble, and a solvent (e.g., acetone, methanol, or ethanol, often with 10% water v/v) is heated, vaporized, condensed, and allowed to percolate through the sample.[1]

-

Ultrasonic Extraction: This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.

-

Maceration with Stirring: The plant material is soaked in a solvent and continuously stirred for an extended period to allow the diffusion of compounds into the solvent.[1]

-

-

Solvents: Acetone, methanol, and ethanol, typically in a 9:1 ratio with water, are effective solvents for extraction.[1]

Isolation and Purification Protocol

Column chromatography is a fundamental technique for isolating Robinetin from crude plant extracts.[1]

-

Objective: To purify Robinetin from a crude ethanolic extract of Robinia pseudoacacia leaves.

-

Procedure:

-

Initial Extraction: The plant material is extracted with ethanol.

-

Sephadex LH-20 Chromatography: The crude extract is first passed through a Sephadex LH-20 column for initial purification.[1]

-

Reversed-Phase (RP) Silica Gel Chromatography: Further separation is achieved using RP silica gel columns.[1]

-

Elution: A methanol-water solvent system (e.g., 9:1) is used to elute the compounds from the column.[1]

-

Final Purification: A final chromatographic step, such as on a Lobar column with the same solvent system, can be used to achieve highly pure Robinetin.[1]

-

Caption: Generalized workflow for the isolation of Robinetin.

Biological Activities and Quantitative Data

Robinetin exhibits a wide range of pharmacological effects, as demonstrated in numerous in vitro, in vivo, and in silico studies.[1] These activities include antiviral, antibacterial, antiparasitic, antioxidant, and enzyme-inhibitory effects.[1][2][3]

| Activity | Assay/Model | Result | Reference |

| Antiviral | Inhibition of HIV-1 Integrase | Dose-dependent inhibition (0.1-10 µM) | [1][6] |

| Antibacterial | Minimum Inhibitory Concentration (MIC) vs. Proteus vulgaris | 100 µg/mL | [1] |

| Minimum Inhibitory Concentration (MIC) vs. Staphylococcus aureus | 100 µg/mL | [1] | |

| Antiparasitic | Leishmania donovani | IC₅₀: 5.9 µg/mL | [1] |

| Trypanosoma brucei rhodesiense | IC₅₀: 5.3 µg/mL | [1] | |

| Anti-mutagenic | Reduction of mutagenicity by tert-butyl hydroperoxide (BHP) in Salmonella typhimurium TA102 | Effective reduction | [1] |

| Antioxidant | Superoxide scavenging activity | Comparable to known scavengers like rutin and luteolin | [1] |

| Inhibition of lipid peroxidation (egg yolk phosphatidylcholine) | High efficiency | [6][7] | |

| Enzyme Inhibition | Inhibition of Acetylcholinesterase | Documented inhibitory activity | [1][2] |

Table 3: Summary of Robinetin's Biological Activities with Quantitative Data.

Mechanism of Action and Signaling Pathways

Like many flavonoids, Robinetin exerts its biological effects by modulating various cellular signaling pathways. Its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals, a process that is energetically favorable through the Hydrogen Atom Transfer (HAT) mechanism.[1] The anticancer properties of related flavonoids are often linked to the regulation of key signaling pathways that control cell proliferation, apoptosis (programmed cell death), and inflammation.

While specific pathways for Robinetin are still under detailed investigation, the mechanisms are expected to overlap with those of other well-studied flavonoids like apigenin and rutin.[8][9] These pathways include:

-

PI3K/Akt/mTOR Pathway: A crucial pathway in regulating cell survival and proliferation. Flavonoids can inhibit this pathway, leading to decreased cancer cell growth.[9]

-

NF-κB Pathway: A key regulator of inflammation and cell survival. Inhibition of NF-κB by flavonoids can reduce inflammation and induce apoptosis in cancer cells.[8]

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to stress, and their modulation by flavonoids can lead to cell cycle arrest and apoptosis.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Robinetin - Wikipedia [en.wikipedia.org]

- 5. Robinetin | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Robtein (CAS No. 2679-65-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robtein (CAS No. 2679-65-4) is a naturally occurring chalcone, a class of compounds that form a central part of the flavonoid family. Its chemical structure, (E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one, features multiple hydroxyl groups that are believed to be key to its potential biological activities. While specific research on this compound is limited, extensive studies on structurally similar polyhydroxychalcones suggest significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a detailed synthesis protocol, and postulated biological activities and mechanisms of action based on related compounds. Experimental protocols for assessing its key bioactivities are also detailed to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a yellow powder with a molecular formula of C15H12O6 and a molecular weight of 288.25 g/mol . It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2679-65-4 | Multiple |

| Molecular Formula | C15H12O6 | Multiple |

| Molecular Weight | 288.25 g/mol | Multiple |

| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one | Multiple |

| Synonyms | 2',3,4,4',5-Pentahydroxychalcone | Multiple |

| Appearance | Yellow powder | Multiple |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Multiple |

| Boiling Point (Predicted) | 658.1 ± 55.0 °C | Multiple |

| Density (Predicted) | 1.584 ± 0.06 g/cm³ | Multiple |

Synthesis

This compound can be synthesized via a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from general procedures for chalcone synthesis and can be applied for the preparation of this compound.

Materials:

-

2,4-dihydroxyacetophenone

-

3,4,5-trihydroxybenzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 10% solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde in ethanol.

-

While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of KOH or NaOH.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically left to stir overnight.

-

Upon completion, dilute the reaction mixture with cold water and acidify with a 10% HCl solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Dry the purified product under vacuum to obtain this compound as a yellow powder.

Biological Activity and Mechanism of Action

While direct studies on this compound (CAS No. 2679-65-4) are not extensively available, the biological activities of polyhydroxychalcones are well-documented. The presence of multiple hydroxyl groups on both aromatic rings of this compound suggests it likely possesses significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of chalcones is attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. The resulting phenoxy radicals are stabilized by resonance, making polyhydroxychalcones potent radical scavengers.

Postulated Mechanism: this compound can neutralize reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, thereby mitigating oxidative stress.

Anti-inflammatory Activity

Chalcones have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Postulated Signaling Pathways: Based on studies of similar chalcones, this compound may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This is often achieved through the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which are central regulators of the inflammatory response.[1]

Experimental Protocols for Biological Assays

The following are detailed protocols for assessing the potential antioxidant and anti-inflammatory activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 100 µM).

-

Prepare a stock solution of this compound in methanol and create a series of dilutions to test different concentrations.

-

In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.

-

Add an equal volume of the different concentrations of this compound solution to the wells.

-

Include a blank (methanol only) and a positive control (ascorbic acid).

-

Incubate the plate in the dark at room temperature for 20-30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

This assay measures the inhibition of nitric oxide production in a cell-free system.

Materials:

-

This compound

-

Sodium nitroprusside

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in PBS.

-

In a 96-well plate, mix the this compound solutions with sodium nitroprusside solution in PBS.

-

Incubate the mixture at room temperature for 150 minutes.

-

After incubation, add Griess reagent to each well.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO scavenging activity and the IC50 value as described for the DPPH assay.

Conclusion and Future Directions

This compound (CAS No. 2679-65-4) is a polyhydroxychalcone with significant, albeit largely unexplored, therapeutic potential. Based on the extensive research on structurally related compounds, it is likely to possess potent antioxidant and anti-inflammatory properties. The synthetic route via Claisen-Schmidt condensation is straightforward, allowing for the production of material for further investigation.

Future research should focus on:

-

Definitive Biological Screening: Performing comprehensive in vitro and in vivo studies to confirm and quantify the antioxidant, anti-inflammatory, and potentially other biological activities of this compound.

-

Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this promising natural product.

References

The Role of Robtein in Intracellular Signaling: A Technical Guide

Disclaimer: The following guide is a hypothetical exploration of a protein referred to as "Robtein." As of the latest scientific literature, there is no identified protein with this name. This document is intended to serve as a template and example of a technical guide for researchers, scientists, and drug development professionals, illustrating how the roles of a novel protein in intracellular signaling pathways could be presented. The data, experimental protocols, and signaling pathways described herein are illustrative and based on common mechanisms of well-characterized signaling proteins.

Executive Summary

This compound is a hypothetical 120 kDa multidomain protein that has been implicated as a critical scaffold and enzymatic component in multiple intracellular signaling cascades. This guide provides a comprehensive overview of this compound's function, with a particular focus on its role in the MAPK/ERK and PI3K/Akt pathways. We will explore its mechanism of action, present quantitative data from illustrative experiments, detail methodologies for its study, and visualize its interactions through signaling pathway diagrams. The central role of this compound in integrating signals from receptor tyrosine kinases (RTKs) to downstream effectors highlights its potential as a therapeutic target in oncology and inflammatory diseases.

Introduction to this compound

This compound is postulated to be a ubiquitously expressed cytoplasmic protein. Structurally, it contains a sterile alpha motif (SAM) domain, a pleckstrin homology (PH) domain, and a C-terminal kinase domain. This architecture suggests its involvement in protein-protein interactions, membrane localization, and catalytic activity, positioning it as a key node in signal transduction.

This compound in the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. This compound is hypothesized to act as a scaffold protein, bringing together components of the MAPK/ERK pathway to ensure signaling fidelity and efficiency.

Upon growth factor binding to an RTK, this compound is recruited to the plasma membrane via its PH domain, which binds to phosphatidylinositol lipids. This colocalization facilitates the interaction of its SAM domain with the upstream adaptor protein Grb2. The kinase domain of this compound then phosphorylates and activates MEK1, a key kinase in the ERK pathway.

Quantitative Analysis of this compound-Mediated ERK Activation

The following table summarizes data from a hypothetical in vitro kinase assay measuring the effect of this compound on ERK phosphorylation.

| Condition | [this compound] (nM) | p-ERK Level (Fold Change) | Standard Deviation |

| Unstimulated | 0 | 1.0 | 0.1 |

| EGF (100 ng/mL) | 0 | 5.2 | 0.4 |

| EGF (100 ng/mL) | 10 | 12.8 | 1.1 |

| EGF (100 ng/mL) | 50 | 25.6 | 2.3 |

| EGF (100 ng/mL) | 100 | 24.9 | 2.1 |

Experimental Protocol: In Vitro Kinase Assay

-

Cell Culture and Lysis: Human embryonic kidney (HEK293) cells are cultured to 80% confluency and then serum-starved for 12 hours. Cells are stimulated with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes. Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: this compound is immunoprecipitated from cell lysates using an anti-Robtein antibody conjugated to magnetic beads.

-

Kinase Reaction: The immunoprecipitated this compound is incubated with recombinant MEK1 and ERK2 in a kinase buffer containing 100 µM ATP for 30 minutes at 30°C.

-

Western Blotting: The reaction mixture is resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Quantification: Densitometry is used to quantify the levels of p-ERK relative to total ERK.

Signaling Pathway Diagram: this compound in MAPK/ERK Cascade

Caption: this compound as a scaffold and kinase in the MAPK/ERK pathway.

This compound in the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. This compound is hypothesized to function as an upstream activator of this pathway. Following its recruitment to the plasma membrane by RTK activation, the PH domain of this compound binds to PIP3, the product of PI3K activity. This binding is thought to stabilize this compound at the membrane, where its kinase domain can phosphorylate and activate Akt at Threonine 308.

Quantitative Analysis of this compound-Mediated Akt Activation

The table below presents hypothetical data from a proximity ligation assay (PLA) quantifying the interaction between this compound and Akt.

| Condition | Treatment | This compound-Akt Interactions (PLA foci/cell) | Standard Deviation |

| Control | Vehicle | 2.1 | 0.5 |

| IGF-1 (50 ng/mL) | Vehicle | 15.8 | 2.3 |

| IGF-1 (50 ng/mL) | This compound siRNA | 4.3 | 0.9 |

| IGF-1 (50 ng/mL) | Scrambled siRNA | 16.2 | 2.5 |

Experimental Protocol: Proximity Ligation Assay (PLA)

-

Cell Culture and Transfection: A549 cells are cultured on coverslips and transfected with either this compound-specific siRNA or a scrambled control siRNA for 48 hours.

-

Stimulation and Fixation: Cells are serum-starved for 8 hours and then stimulated with 50 ng/mL of Insulin-like Growth Factor 1 (IGF-1) for 10 minutes. Cells are then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Antibody Incubation: Cells are incubated with primary antibodies against this compound (rabbit) and Akt (mouse) overnight at 4°C.

-

Ligation and Amplification: PLA probes (anti-rabbit MINUS and anti-mouse PLUS) are added, followed by ligation and amplification according to the manufacturer's protocol (e.g., Duolink®).

-

Imaging and Analysis: Coverslips are mounted with DAPI-containing mounting medium. Images are acquired using a fluorescence microscope, and the number of PLA foci per cell is quantified using image analysis software.

Signaling Pathway Diagram: this compound in PI3K/Akt Cascade

Caption: this compound's role in the activation of the PI3K/Akt pathway.

Crosstalk and Integration of Signaling

This compound appears to be a point of convergence for the MAPK/ERK and PI3K/Akt pathways. Its dual role allows for the coordinated regulation of cell fate decisions. The following workflow illustrates a potential experimental approach to investigate this crosstalk.

Experimental Workflow: Investigating Pathway Crosstalk

Caption: Workflow for studying this compound-mediated signaling crosstalk.

Therapeutic Implications

The central role of this compound in promoting cell proliferation and survival makes it a compelling target for drug development, particularly in cancers characterized by hyperactivated RTK signaling. Small molecule inhibitors targeting the kinase domain of this compound or biologics that disrupt its protein-protein interactions could represent novel therapeutic strategies.

Conclusion

While "this compound" remains a hypothetical construct for the purpose of this guide, the framework presented here illustrates the multifaceted roles that a single protein can play in complex intracellular signaling networks. The integration of quantitative data, detailed experimental protocols, and clear visual representations is essential for elucidating the functions of novel proteins and for the rational design of targeted therapies. Future research on newly discovered signaling proteins will likely follow similar multidisciplinary approaches to unravel their contributions to cellular physiology and disease.

Robinetin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robinetin, a naturally occurring flavonol, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for therapeutic research and drug development. This document provides a comprehensive technical overview of the known biological activities of Robinetin, with a focus on quantitative data, experimental methodologies, and its influence on key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this multifaceted molecule.

Introduction to Robinetin

Robinetin (3,7,3',4',5'-pentahydroxyflavone) is a flavonoid found in various medicinal plants.[1][2] Its structure, characterized by multiple hydroxyl groups, contributes to its diverse biological effects, which include antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] This guide delves into the specific molecular interactions and cellular effects that underpin these activities.

Quantitative Data on Biological Activity

The biological efficacy of Robinetin has been quantified across various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics.

Table 1: Enzyme and Transporter Inhibition by Robinetin

| Target | IC50 Value | Assay Type | Reference |

| HIV-1 Integrase (3'-processing) | 5.9 ± 1.9 µM | Biochemical Assay | [1][2] |

| HIV-1 Integrase (strand transfer) | 1.6 ± 0.7 µM | Biochemical Assay | [1][2] |

| Acetylcholinesterase | 456.48 ± 2.57 µM | In vitro enzyme assay | [1][2] |

| Receptor-Interacting Protein Kinase 1 (RIPK1) | 43.8 µM | ADP-Glo assay | [1] |

| Multidrug Resistance Protein 1 (MRP1) | 13.6 µM | Cellular assay | [1] |

| Multidrug Resistance Protein 2 (MRP2) | 15.0 µM | Cellular assay | [1] |

| NADH-oxidase | 19 nmol/mg protein | Biochemical Assay | [1] |

| α-Glucosidase | 0.412 mg/mL (for total flavonoids from Paulownia tomentosa containing Robinetin) | Enzyme inhibition assay | [5] |

Table 2: Antiparasitic and Cytotoxic Activities of Robinetin

| Organism/Cell Line | IC50 Value | Assay Type | Reference |

| Leishmania donovani | 5.9 µg/mL | In vitro antiparasitic assay | [1] |

| Trypanosoma brucei rhodesiense | 5.3 µg/mL | In vitro antiparasitic assay | [1] |

| Trypanosoma cruzi | >30 µg/mL | In vitro antiparasitic assay | [1] |

| Human Melanoma (C32 and A375) | >200 µM | MTT and NRU assays | [1] |

| Oral Squamous Carcinoma (SCC-25) | >200 µM | MTT and NRU assays | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the biological activity of Robinetin.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is detected spectrophotometrically at 405-412 nm.

Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE solution (e.g., 0.25 U/mL in phosphate buffer).

-

Robinetin stock solution (dissolved in DMSO) and serial dilutions.

-

DTNB solution (e.g., 2.4 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (e.g., 2.4 mM in phosphate buffer).

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, the Robinetin sample at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the DTNB and ATCI solutions.

-

Incubate the plate for a further period (e.g., 20-30 minutes) at the controlled temperature.

-

Measure the absorbance of the yellow product (TNB) at 405-412 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Robinetin to the rate of the uninhibited enzyme.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Robinetin concentration and fitting the data to a dose-response curve.

-

Cell Viability Assays (MTT and NRU)

These assays are used to assess the cytotoxic effects of Robinetin on cancer cell lines.

Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Principle (NRU Assay): The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

General Workflow:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Robinetin for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: Perform the MTT or NRU assay according to standard protocols.

-

Data Analysis: Measure the absorbance of the formazan (for MTT) or the extracted Neutral Red (for NRU) and calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined.

Signaling Pathway Modulation

Flavonoids, including Robinetin, are known to interact with and modulate various intracellular signaling pathways that are critical in the regulation of cell growth, proliferation, and apoptosis.

Inhibition of Cyclin-Dependent Kinase 1 (CDK1) and Cell Cycle Arrest

Computational models have suggested that Robinetin can interact with Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][3][4] Inhibition of CDK1 can lead to cell cycle arrest, a common mechanism for the anticancer activity of many flavonoids.

Modulation of Pro-Survival and Inflammatory Pathways

Flavonoids often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. These pathways are frequently dysregulated in cancer and inflammatory conditions.

Experimental Workflow for Pathway Analysis

To investigate the effect of Robinetin on specific signaling pathways, a typical experimental workflow would involve the following steps:

Conclusion

Robinetin is a promising natural compound with a wide array of biological activities, supported by a growing body of quantitative data. Its ability to inhibit key enzymes and modulate critical cellular signaling pathways highlights its potential for the development of novel therapeutics for a range of diseases, including viral infections, neurodegenerative disorders, and cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics [mdpi.com]

Robtein: A Small-Molecule Modulator of the p53-MDM2 Interaction for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of "Robtein," a hypothetical small-molecule inhibitor designed to modulate the activity of regulatory proteins by disrupting the crucial p53-MDM2 protein-protein interaction. This interaction is a key target in oncology, as its disruption can reactivate the tumor suppressor p53 in cancer cells.

Introduction to the p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical transcription factor that responds to cellular stress, such as DNA damage or oncogene activation, by inducing cell-cycle arrest, apoptosis, or senescence.[1] This activity prevents the proliferation of cells with genomic instability, earning p53 the title "guardian of the genome".[1] In many human cancers where the TP53 gene is not mutated, the function of wild-type p53 is often suppressed by the oncoprotein Murine Double Minute 2 (MDM2).[1][2]

MDM2 is an E3 ubiquitin ligase that negatively regulates p53 in a feedback loop.[3][4] p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to p53's transactivation domain.[1][5] This binding has three main inhibitory effects:

-

It directly blocks p53's ability to activate transcription.[3]

-

It tags p53 with ubiquitin, targeting it for degradation by the proteasome.[3][6][7]

In numerous cancers, the overexpression or amplification of MDM2 leads to the excessive degradation of p53, allowing cancer cells to evade apoptosis and continue to proliferate.[2] Therefore, inhibiting the p53-MDM2 interaction with a small molecule is a promising therapeutic strategy to restore p53 function in these tumors.[1][2][8]

Mechanism of Action of this compound

This compound is a synthetic, orally bioavailable small molecule designed to act as a potent and selective antagonist of the p53-MDM2 interaction. It functions as an orthosteric inhibitor, mimicking the key p53 amino acid residues—primarily Phe19, Trp23, and Leu26—that bind to a deep hydrophobic pocket on the surface of MDM2.[2][9]

By occupying this pocket, this compound competitively blocks the binding of p53 to MDM2.[4] This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to the stabilization and accumulation of functional p53 protein within the cancer cell.[6] The restored p53 can then transactivate its target genes, such as CDKN1A (encoding p21) and PUMA, to induce cell cycle arrest and apoptosis, selectively eliminating tumor cells that rely on MDM2 overexpression for survival.

Quantitative Data Presentation

The efficacy and potency of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Table 1: Biochemical Potency and Binding Affinity of this compound | |

| Parameter | Value |

| MDM2 Binding Affinity (Ki) | 5 nM |

| p53-MDM2 Interaction IC50 (HTRF Assay) | 15 nM |

| Selectivity vs. MDMX | >500-fold |

| Table 2: Cellular Activity of this compound in Wild-Type p53 Cancer Cell Lines | ||

| Cell Line | MDM2 Status | Cell Growth Inhibition (GI50) |

| SJSA-1 (Osteosarcoma) | Amplified | 50 nM |

| MCF7 (Breast Cancer) | Normal | 200 nM |

| A549 (Lung Cancer) | Normal | 250 nM |

| SW480 (Colon Cancer) | p53 Mutant | >10 µM |

| Table 3: Pharmacodynamic Effects of this compound in SJSA-1 Xenograft Model | |

| Treatment | 25 mg/kg, oral, once daily |

| p53 Protein Stabilization (at 4h) | 5-fold increase |

| p21 mRNA Upregulation (at 8h) | 4-fold increase |

| Tumor Growth Inhibition | 85% |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction

This biochemical assay quantifies the ability of this compound to disrupt the interaction between recombinant p53 and MDM2 proteins.

Materials:

-

GST-tagged recombinant human MDM2 protein.

-

Biotinylated p53 peptide (amino acids 15-29).

-

Europium cryptate-labeled anti-GST antibody.

-

Streptavidin-XL665.

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add MDM2 protein, biotin-p53 peptide, and the this compound dilution to the wells of the 384-well plate.

-

Incubate for 60 minutes at room temperature.

-

Add the anti-GST-cryptate and Streptavidin-XL665 detection reagents.

-

Incubate for 2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against this compound concentration to determine the IC50 value.

Western Blot for p53 and p21 Protein Levels

This cell-based assay is used to confirm that this compound treatment leads to the stabilization of p53 and the upregulation of its downstream target, p21.

Materials:

-

SJSA-1 cells (or other wild-type p53 cell line).

-

This compound compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Primary antibodies: anti-p53, anti-p21, anti-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Seed SJSA-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours.

-

Lyse the cells in RIPA buffer and quantify total protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of this compound on the viability of cancer cell lines by quantifying ATP levels, which correlate with the number of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., SJSA-1, SW480).

-

Cell culture medium and supplements.

-

This compound compound.

-

96-well clear-bottom, white-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Plot the results and perform a non-linear regression to calculate the GI50 (concentration for 50% growth inhibition) value.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biomedres.us [biomedres.us]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 7. pnas.org [pnas.org]

- 8. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

Initial in vitro Studies of Robtein: A Selective MEK1/2 Inhibitor

An In-depth Technical Guide

For Research Use Only

Abstract

This document provides a comprehensive technical overview of the initial in vitro characterization of Robtein, a novel, potent, and highly selective small molecule inhibitor of MEK1 and MEK2 kinases. The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a key driver in many human cancers.[3] this compound was developed to target MEK1/2, the central kinases in this cascade, thereby inhibiting the phosphorylation and activation of ERK1/2.[2][4] This guide details the biochemical and cell-based assays performed to ascertain the potency, selectivity, and mechanism of action of this compound. Included are detailed experimental protocols, quantitative data summaries, and pathway and workflow diagrams to support further research and development.

Biochemical Activity of this compound

The primary inhibitory activity of this compound was assessed using a cell-free in vitro kinase assay. The assay measured the ability of this compound to inhibit the phosphorylation of a substrate by purified, active MEK1 kinase. The data demonstrate that this compound is a potent inhibitor of MEK1 activity.

Table 1: Biochemical Potency of this compound against MEK1 Kinase

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | MEK1 | 2.1 |

| Reference MEK Inhibitor | MEK1 | 12.5[5] |

IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity. Data are the mean of three independent experiments.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a common method to determine kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the target kinase.[6]

-

Reagent Preparation :

-

Prepare a concentrated stock solution (10 mM) of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of test concentrations.

-

Prepare the kinase buffer, kinase solution (recombinant MEK1), substrate solution (e.g., inactive ERK2), and ATP solution. The final ATP concentration should be near the Kₘ value for MEK1.[6]

-

-

Assay Procedure :

-

Dispense 1 µL of serially diluted this compound or DMSO (vehicle control) into the wells of a 384-well microplate.

-

Add 5 µL of the MEK1 kinase solution to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[6]

-

Initiate the reaction by adding 4 µL of a mixture containing the ERK2 substrate and ATP.[6]

-

Incubate the plate for 60 minutes at 30°C.

-

Terminate the reaction by adding 10 µL of a stop reagent (e.g., an EDTA-containing buffer).

-

-

Signal Detection :

-

Add 20 µL of an ADP detection reagent (e.g., ADP-Glo™) to each well.

-

Incubate the plate for 40 minutes at room temperature to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescent signal is inversely proportional to the amount of kinase inhibition.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Cellular Activity of this compound

The on-target effect of this compound in a cellular context was confirmed by measuring its ability to inhibit the phosphorylation of ERK1/2 in a human melanoma cell line (A375) known to have a BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway.

Inhibition of ERK Phosphorylation

A Western blot analysis was performed to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK in A375 cells treated with increasing concentrations of this compound.

Table 2: Inhibition of p-ERK in A375 Cells by this compound

| Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.78 |

| 10 | 0.45 |

| 100 | 0.12 |

| 500 | 0.03 |

Data represent the densitometric analysis of p-ERK bands normalized to total ERK bands from a representative Western blot. The IC₅₀ for p-ERK inhibition was calculated to be approximately 15 nM.

Experimental Protocol: Western Blot for p-ERK Analysis

This protocol details the steps for measuring protein levels of p-ERK and total ERK in cell lysates.[7][8]

-

Cell Culture and Treatment :

-

Seed A375 cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[7]

-

Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours in a complete culture medium.

-

-

Cell Lysis :

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10% SDS-PAGE gel and resolve proteins by electrophoresis.[8]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis :

-

Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.[7]

-

To probe for total ERK, the membrane can be stripped and re-probed following the same immunoblotting steps with an antibody against total ERK1/2.[8]

-

Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.[7]

-

Anti-proliferative Activity of this compound

The effect of this compound on cell viability was evaluated in a panel of cancer cell lines with known MAPK pathway mutations to assess its anti-proliferative activity.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h Incubation)

| Cell Line | Cancer Type | Mutation | GI₅₀ (nM) |

| A375 | Melanoma | BRAF V600E | 25 |

| HT-29 | Colorectal | BRAF V600E | 40 |

| HCT116 | Colorectal | KRAS G13D | 150 |

| HeLa | Cervical | WT | >10,000 |

GI₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%. Data are the mean of three independent experiments.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation :

-

Solubilization and Measurement :

-

Data Analysis :

-

Subtract the background absorbance from a set of wells containing medium only.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the GI₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound inhibits the MAPK signaling cascade by targeting MEK1/2.

Caption: Workflow for quantifying p-ERK inhibition via Western blot.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. cusabio.com [cusabio.com]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

The Role of Robtein in Protein-Protein Interaction Studies: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding and modulating protein-protein interactions (PPIs) is a cornerstone of modern molecular biology and therapeutic innovation. Small molecules that can interfere with or stabilize these interactions are of particular interest. One such molecule is Robtein, a naturally occurring chalcone. This document provides an overview of this compound and detailed protocols for its potential application in PPI studies, based on established methodologies for similar small molecules.

Introduction to this compound

This application note, therefore, provides a generalized framework for researchers to investigate the potential of this compound as a modulator of PPIs. The following protocols are based on standard, widely used assays for studying the effects of small molecules on protein interactions.

Data Presentation: Physicochemical Properties of this compound

For effective experimental design, understanding the physical and chemical properties of this compound is crucial.

| Property | Value | Source |

| CAS Number | 2679-65-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₂O₆ | N/A |

| Molecular Weight | 288.25 g/mol | N/A |

| Appearance | Yellow powder | N/A |

| Solubility | Soluble in DMSO, ethanol, methanol | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on a specific protein-protein interaction of interest.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PPI Disruption

This protocol is designed to determine if this compound can inhibit the interaction between a target protein ("Bait") and its binding partner ("Prey") in a cellular context.

Materials:

-

Cells expressing tagged "Bait" protein (e.g., HA-tag, FLAG-tag) and "Prey" protein.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against the "Bait" protein's tag.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against "Bait" and "Prey" proteins for Western blotting.

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-tag antibody for the "Bait" protein overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Wash the beads 3-5 times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with antibodies against both the "Bait" and "Prey" proteins.

Expected Results: A dose-dependent decrease in the amount of "Prey" protein co-immunoprecipitated with the "Bait" protein in the presence of this compound would suggest that this compound disrupts their interaction.

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis of Binding Inhibition

SPR is a label-free technique to quantitatively measure the binding kinetics between two proteins and assess the inhibitory effect of a small molecule like this compound.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip).

-

Purified "Bait" and "Prey" proteins.

-

This compound stock solution.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Immobilization: Immobilize the "Bait" protein onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis of PPI: Inject a series of concentrations of the "Prey" protein over the immobilized "Bait" protein surface to determine the binding affinity (KD).

-

Inhibition Assay:

-

Prepare a series of solutions containing a fixed concentration of the "Prey" protein mixed with varying concentrations of this compound.

-

Inject these mixtures over the "Bait" protein surface.

-

-

Data Analysis:

-

Measure the binding response of the "Prey" protein to the "Bait" protein in the presence and absence of this compound.

-

Calculate the IC50 value for this compound, which is the concentration of this compound required to inhibit 50% of the binding between the "Bait" and "Prey" proteins.

-

Expected Results: A concentration-dependent decrease in the binding response of the "Prey" protein to the "Bait" protein will allow for the quantitative determination of this compound's inhibitory potency.

Mandatory Visualizations

To aid in the conceptual understanding of the experimental workflows, the following diagrams are provided.

Co-Immunoprecipitation workflow to test this compound's effect on PPIs.

Surface Plasmon Resonance workflow for quantitative analysis.

Conclusion

While direct evidence for the use of this compound in protein-protein interaction studies is currently limited in scientific literature, its classification as a chalcone suggests its potential as a modulator of such interactions. The protocols detailed in this application note provide a robust framework for researchers to systematically investigate the effects of this compound on their PPI of interest. These established methods, from cell-based assays to quantitative biophysical techniques, will enable the elucidation of this compound's mechanism of action and its potential as a tool for research and drug discovery. It is recommended that researchers perform initial dose-response experiments to determine the optimal working concentration and to assess any potential cytotoxicity of this compound in their specific cellular models.

Application of Robtein in Receptor Binding Assays: A Detailed Guide for Researchers

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the application of a novel recombinant protein, Robtein, in receptor binding assays. This compound is a proprietary ligand designed for high-affinity interaction with the Roundabout (ROBO) receptor family, particularly ROBO1. Understanding the binding characteristics of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting ROBO-mediated signaling pathways. These pathways are integral to processes such as axon guidance, cell migration, and angiogenesis.[1]

Receptor binding assays are fundamental in drug discovery and pharmacology for quantifying the interaction between a ligand and its receptor.[2][3][4] This note details the protocols for utilizing this compound in competitive binding assays to determine its binding affinity and specificity for the ROBO1 receptor. The provided methodologies are designed to be robust and reproducible for high-throughput screening and lead optimization.[2][5]

Mechanism of Action: The ROBO1 Signaling Pathway

The ROBO receptors are transmembrane proteins characterized by an extracellular domain composed of immunoglobulin (Ig) and fibronectin type III (FN3) repeats, and a cytoplasmic domain with conserved motifs (CC0-3) that bind to adaptor proteins.[1] The canonical ligands for ROBO1 are the SLIT proteins.[1] Upon ligand binding, ROBO1 initiates a signaling cascade that modulates cytoskeletal dynamics, primarily through the regulation of Rho family GTPases like Rac1, and the Abelson kinase (ABL)/Enabled (Ena) pathway, leading to cellular responses such as axon repulsion.[1] this compound is hypothesized to act as a competitive ligand for the ROBO1 receptor, modulating its downstream signaling.

Figure 1. Proposed ROBO1 signaling pathway upon ligand binding.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human ROBO1 receptor in comparison to the known endogenous ligand, SLIT2. The data was obtained using a competitive radioligand binding assay with [¹²⁵I]-SLIT2. The IC₅₀ (half-maximal inhibitory concentration) was determined from competition binding curves, and the Ki (inhibitory constant) was calculated using the Cheng-Prusoff equation.

| Ligand | Receptor | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | Human ROBO1 | [¹²⁵I]-SLIT2 | 15.2 | 7.8 |

| SLIT2 | Human ROBO1 | [¹²⁵I]-SLIT2 | 5.8 | 2.9 |

Table 1. Binding Affinity of this compound and SLIT2 for the ROBO1 Receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for ROBO1

This protocol describes a method to determine the binding affinity of this compound for the ROBO1 receptor expressed in a suitable cell line (e.g., HEK293 cells stably expressing human ROBO1). The assay is based on the competition between unlabeled this compound and a radiolabeled ligand (e.g., [¹²⁵I]-SLIT2) for binding to the receptor.[5][6]

Materials:

-

HEK293-hROBO1 cell membranes

-

This compound (unlabeled)

-

SLIT2 (unlabeled, for positive control)

-

[¹²⁵I]-SLIT2 (radioligand)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

96-well microplates (GF/C filter plates)

-

Scintillation fluid

-

Microplate scintillation counter

Workflow:

Figure 2. Workflow for the competitive radioligand binding assay.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of unlabeled this compound and SLIT2 in assay buffer. The concentration range should span from 10⁻¹² M to 10⁻⁵ M.

-

Dilute the [¹²⁵I]-SLIT2 in assay buffer to a working concentration (typically at or below its Kᴅ value).

-

Thaw the HEK293-hROBO1 cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[5]

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding: Add 50 µL of assay buffer, 25 µL of [¹²⁵I]-SLIT2, and 25 µL of cell membrane suspension to designated wells.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled SLIT2 (e.g., 1 µM), 25 µL of [¹²⁵I]-SLIT2, and 25 µL of cell membrane suspension to designated wells.

-

Competition Binding: Add 50 µL of each dilution of unlabeled this compound (or SLIT2), 25 µL of [¹²⁵I]-SLIT2, and 25 µL of cell membrane suspension to the remaining wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium. The optimal incubation time should be determined in preliminary experiments.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapidly filtering the contents of the plate through the GF/C filter membrane using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement of Radioactivity:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor (this compound).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[5]

-

Conclusion

The protocols and data presented herein provide a framework for the characterization of this compound's interaction with the ROBO1 receptor. These methods are essential for advancing our understanding of this compound's biological function and for its potential development as a therapeutic agent. The detailed experimental procedures and the provided data serve as a valuable resource for researchers in the fields of molecular pharmacology, neuroscience, and drug discovery.

References

- 1. Signaling by ROBO receptors | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. The role of receptor binding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: High-Throughput Cellular Pathway Analysis Using an Automated Platform

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Modern cellular pathway analysis requires robust, high-throughput methodologies to dissect complex signaling networks and to screen for potential therapeutic modulators. An integrated automated platform, such as a high-throughput biomolecular analysis facility, offers a powerful solution for accelerating in vitro studies of cellular pathways. By combining robotic liquid handling, automated protein expression and purification, and sensitive analytical instrumentation, researchers can perform complex experiments with high precision, reproducibility, and throughput.[1][2][3]

These application notes describe the use of such an automated platform for the comprehensive analysis of a hypothetical signaling pathway, the "Kinase Cascade Pathway," which is crucial in cell proliferation and a common target in drug discovery. We will detail protocols for high-throughput enzyme activity assays, protein-protein interaction analysis, and the characterization of post-translational modifications.

Core Capabilities of the Automated Platform

An integrated platform for automated biomolecular analysis typically includes the following core components:

-

Central Liquid Handling Workstation: For precise and automated dispensing of reagents, cell cultures, and compounds in various microplate formats.[1][2][3]

-

Automated Colony Picker: For high-throughput selection of microbial or yeast colonies expressing desired recombinant proteins.[1][3]

-

Microplate Spectrophotometers: For absorbance, fluorescence, and luminescence-based assays.[2]

-

Protein Analysis Systems: Such as automated electrophoresis or biolayer interferometry for rapid quantification and characterization of proteins and their interactions.[1][2][3]

-

Protein Spotter and Imager: For creating and analyzing protein arrays to study protein modifications and interactions.[1]

Application 1: High-Throughput Screening of Kinase Inhibitors

The study of cellular pathways often involves identifying small molecules that can modulate the activity of key enzymes, such as kinases. An automated platform can be employed to screen a large library of compounds against a specific kinase in the "Kinase Cascade Pathway."

Experimental Workflow for HTS of Kinase Inhibitors

The following diagram illustrates the automated workflow for a high-throughput kinase inhibitor screen.

Protocol: Automated Kinase Activity Assay

This protocol is designed for a 384-well plate format using a luminescence-based kinase assay that measures ATP consumption.

-

Compound Plating:

-

Using the central liquid handling workstation, transfer 50 nL of each compound from the library plates to the 384-well assay plates.

-

Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).

-

-

Reagent Preparation:

-

Prepare the kinase reaction mix containing the kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

-

Assay Execution:

-

The liquid handler dispenses 5 µL of the kinase solution to all wells.

-

Dispense 5 µL of the substrate/ATP solution to initiate the reaction.

-

-

Incubation:

-

Incubate the plates at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of the ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to all wells using the liquid handler.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a microplate reader.

-

Data Presentation: Kinase Inhibition Screening Results

The quantitative data from the primary screen can be summarized as follows:

| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |

| Control (No Inhibitor) | - | 850,000 | 0% |

| Control (No Enzyme) | - | 5,000 | 100% |

| Cmpd-001 | 10 | 830,000 | 2.4% |

| Cmpd-002 | 10 | 425,000 | 50.0% |

| Cmpd-003 | 10 | 25,000 | 97.1% |

| ... | ... | ... | ... |

Application 2: Analysis of Protein-Protein Interactions in a Signaling Cascade

Cellular signaling is mediated by a series of protein-protein interactions (PPIs). An automated platform can be used to characterize these interactions in a high-throughput manner using techniques like biolayer interferometry (BLI).

Signaling Pathway Diagram: The "Kinase Cascade Pathway"

The following diagram illustrates the hypothetical "Kinase Cascade Pathway" that will be analyzed.

Protocol: Automated Protein-Protein Interaction Analysis using BLI

This protocol describes the automated analysis of the interaction between Kinase 2 and Kinase 3 using an Octet HTX system, which is often part of such platforms.[1][2][3]

-

Protein Preparation:

-

Express and purify recombinant Kinase 2 (with a biotin tag) and Kinase 3 using the automated protein production and purification capabilities of the platform.

-

-

Assay Plate Setup (96-well):

-

The liquid handler prepares a 96-well plate with the following:

-

Columns 1-2: Hydration buffer

-

Columns 3-4: Biotinylated Kinase 2 (ligand) for sensor loading

-

Columns 5-6: Wash buffer

-

Columns 7-12: Serial dilutions of Kinase 3 (analyte) and a buffer-only control

-

-

-

BLI Assay Steps (Automated by the instrument):

-

Baseline: Sensors are equilibrated in wash buffer (60 s).

-

Loading: Sensors are moved to the wells containing biotinylated Kinase 2 to immobilize the ligand (300 s).

-

Baseline 2: Sensors are moved back to the wash buffer to remove unbound ligand (60 s).

-

Association: Sensors are moved to the wells containing the serial dilutions of Kinase 3 to measure binding (600 s).

-

Dissociation: Sensors are moved back to the wash buffer to measure the dissociation of the complex (600 s).

-

Data Presentation: PPI Kinetic Analysis

The kinetic data for the Kinase 2 - Kinase 3 interaction is summarized below.

| Analyte (Kinase 3) Conc. (nM) | Association Rate (k_on) (1/Ms) | Dissociation Rate (k_off) (1/s) | Affinity (K_D) (nM) |

| 500 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |

| 250 | 1.1 x 10^5 | 2.6 x 10^-3 | 23.6 |

| 125 | 1.3 x 10^5 | 2.4 x 10^-3 | 18.5 |

| 62.5 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |

| Average | 1.2 x 10^5 | 2.5 x 10^-3 | 20.9 |

Application 3: High-Throughput Analysis of Protein Phosphorylation

A key aspect of cellular pathway analysis is determining the phosphorylation status of signaling proteins. An automated platform can facilitate the high-throughput analysis of protein phosphorylation.

Experimental Workflow for Phosphorylation Analysis

The following diagram shows the workflow for analyzing the phosphorylation of a target protein in response to a stimulus.

Protocol: Automated Phosphorylation Detection by Protein Array